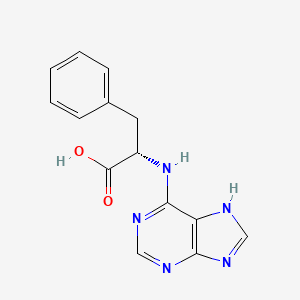

(S)-2-((9H-purin-6-yl)amino)-3-phenylpropanoic acid

Description

(S)-2-((9H-Purin-6-yl)amino)-3-phenylpropanoic acid is a chiral amino acid derivative featuring a purine moiety linked to a phenylalanine-like backbone. Its IUPAC name specifies an (S)-configuration at the α-carbon, a phenyl group at the β-position, and a purine ring substituted at the 6-position via an amino linkage. This compound is structurally distinct due to its hybrid architecture, combining nucleobase properties with amino acid functionality.

Notably, slight variations in its structure exist in the literature. For example, InterBioScreen Ltd. lists a derivative with an additional 2-amino group on the purine ring: "(S)-2-((2-amino-9H-purin-6-yl)amino)-3-phenylpropanoic acid" . This modification may enhance hydrogen-bonding interactions with biological targets compared to the parent compound.

Properties

IUPAC Name |

(2S)-3-phenyl-2-(7H-purin-6-ylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c20-14(21)10(6-9-4-2-1-3-5-9)19-13-11-12(16-7-15-11)17-8-18-13/h1-5,7-8,10H,6H2,(H,20,21)(H2,15,16,17,18,19)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNIJIABLBAEAX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300615 | |

| Record name | L-Phenylalanine, N-1H-purin-6-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-68-2 | |

| Record name | L-Phenylalanine, N-1H-purin-6-yl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanine, N-1H-purin-6-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((9H-purin-6-yl)amino)-3-phenylpropanoic acid typically involves the coupling of a purine derivative with an amino acid. One common method involves the use of 9H-purin-6-ylamine and (S)-3-phenylpropanoic acid under specific reaction conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((9H-purin-6-yl)amino)-3-phenylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-2-((9H-purin-6-yl)amino)-3-phenylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which (S)-2-((9H-purin-6-yl)amino)-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The purine base can bind to nucleotide receptors or enzymes, influencing cellular signaling pathways and metabolic processes. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Key Features :

- Core Structure: Retains the purine-amino acid backbone but replaces the β-phenyl group with a methylpentanoic acid chain.

- Variants: Side chains include methylthio (-SCH3) and aminomethyl (-CH2NH2) groups .

- Methylthio groups may confer redox activity, while aminomethyl groups introduce basicity, altering solubility and target interactions.

(S)-2-(3-(6-Amino-9H-purin-9-yl)propoxy)-3-phosphonopropanoic Acid (PDB: 1KK)

Key Features :

- Structure: A phosphonopropanoic acid group replaces the phenyl moiety, and a propoxy linker connects the purine to the α-carbon .

- Formula : C11H16N5O6P (MW: 365.21 g/mol).

- Impact: The phosphono group introduces a negative charge at physiological pH, improving water solubility. The propoxy linker may mimic nucleotide backbones, suggesting utility as a nucleoside analog or kinase inhibitor.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic Acid

Key Features :

- Structure: Features an Fmoc-protected amino group and a 6-chloroindole substituent .

- Role : Primarily a synthetic intermediate for peptide/protein engineering.

- Impact :

- The Fmoc group enables solid-phase peptide synthesis, while the chloroindole moiety may confer fluorescence or halogen-bonding properties.

Structural and Functional Comparison Table

Biological Activity

(S)-2-((9H-purin-6-yl)amino)-3-phenylpropanoic acid is a chiral compound belonging to the purine derivative class, characterized by its unique structure that includes a purine ring and an amino acid side chain. This compound has garnered attention in various fields due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure

The chemical structure of (S)-2-((9H-purin-6-yl)amino)-3-phenylpropanoic acid can be represented as follows:

This structure highlights the presence of a purine moiety linked to a phenylpropanoic acid backbone.

Enzyme Inhibition

Research indicates that (S)-2-((9H-purin-6-yl)amino)-3-phenylpropanoic acid exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in diseases such as cancer and viral infections.

Receptor Interaction

The compound is also noted for its interaction with various receptors, particularly those associated with adenosine signaling pathways. Studies suggest that it may act as an agonist for specific adenosine receptors, influencing cellular responses related to inflammation and immune modulation.

The mechanism of action involves binding to target enzymes or receptors, modulating their activity, and subsequently affecting downstream signaling pathways. This interaction can lead to alterations in cellular processes such as proliferation, apoptosis, and immune responses.

Case Study 1: Inhibition of Platelet Aggregation

A study examined the effects of (S)-2-((9H-purin-6-yl)amino)-3-phenylpropanoic acid on platelet aggregation. The findings revealed that the compound significantly inhibited platelet aggregation induced by ADP. The IC50 value was determined to be , indicating a strong anti-platelet effect compared to traditional adenosine agonists .

Case Study 2: Antitumor Activity

In vitro studies have shown that (S)-2-((9H-purin-6-yl)amino)-3-phenylpropanoic acid exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential utility as an anticancer agent .

Data Table: Biological Activity Summary

Q & A

Basic: What are the recommended synthetic strategies for (S)-2-((9H-purin-6-yl)amino)-3-phenylpropanoic acid?

The synthesis of this compound involves coupling purine derivatives with amino acid backbones. A common approach includes alkylation of 6-chloropurine with bromoacetaldehyde diethyl acetal to introduce reactive intermediates, followed by substitution with amines or amino acids . For stereochemical control (S-configuration), chiral auxiliary-mediated synthesis or enzymatic resolution may be employed. Optimization of reaction conditions (e.g., pH 8–9, 50–60°C) is critical to minimize side reactions like hydrolysis to hypoxanthine derivatives .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

SAR studies require iterative modifications to the purine ring, amino acid side chain, and substituents. For example:

- Purine modifications : Replace the 9H-purin-6-yl group with 2-aminopurine or 8-azapurine to assess electronic effects on binding .

- Side-chain variations : Introduce methyl, fluoro, or ethynyl groups at the phenyl ring (e.g., as in ) to evaluate steric and electronic impacts on biological activity .

- Bioisosteric replacements : Substitute the phenylpropanoic acid moiety with naphthoquinone (as in , compound 62) to compare antimicrobial and antitumor efficacy .

Use computational tools like QSPR models ( ) and validate with in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cancer cell lines) .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm stereochemistry (S-configuration) and purity. For example, ¹H NMR peaks for the fluorenyl group ( ) or phenyl protons (δ 7.2–7.4 ppm) .

- HPLC : Purity assessment (>95% recommended for biological studies; reports 99.76% purity) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₄N₆O₂ requires [M+H]⁺ = 295.1154) .

Advanced: How can conflicting bioactivity data be resolved in preclinical studies?

Contradictions in bioactivity (e.g., variable MIC values or cell line sensitivity) may arise from:

- Assay conditions : Standardize protocols for pH, serum concentration, and incubation time. For example, reports MIC values of 7.8–72 μg/mL against bacterial strains under controlled conditions .

- Metabolic stability : Assess compound degradation via LC-MS in cell culture media. Hydrolysis of the purine-amino acid bond ( ) could reduce efficacy over time .

- Off-target effects : Use CRISPR/Cas9 knockouts or selective inhibitors to isolate target pathways (e.g., TLR3 inhibition in ) .

Basic: What are the primary biological targets hypothesized for this compound?

Based on structural analogs ( ):

- Enzyme targets : Purine-binding enzymes (e.g., kinases, methyltransferases) due to the purine core .

- Antimicrobial targets : DNA gyrase or topoisomerase IV, as seen in naphthoquinone-amino acid hybrids ( ) .

- Cancer targets : Apoptosis regulators (e.g., Bcl-2) or immune modulators (e.g., TLR3 in ) .

Advanced: What strategies optimize bioavailability in vivo for this compound?

- Prodrug design : Esterify the carboxylic acid group (e.g., propan-2-yl ester in ) to enhance membrane permeability .

- Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles to improve solubility and reduce renal clearance.

- Metabolic shielding : Introduce fluorine or methyl groups at metabolically labile sites (e.g., para-position of phenyl ring, ) .

Basic: How is the stereochemical integrity maintained during synthesis?

- Chiral auxiliaries : Use (S)-tert-leucine or fluorenylmethyloxycarbonyl (Fmoc) groups ( ) to prevent racemization .

- Low-temperature reactions : Conduct coupling steps at 0–4°C to minimize epimerization .

- Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis; >98% ee is ideal for pharmacological studies .

Advanced: What experimental designs address low yield in large-scale synthesis?

- Flow chemistry : Implement continuous flow systems ( ) for precise control of residence time and temperature .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of aryl groups (e.g., phenylpropanamido in ) .

- DoE (Design of Experiments) : Optimize parameters like solvent polarity (e.g., DMF vs. THF) and stoichiometry using response surface methodology .

Basic: What safety and handling protocols are recommended?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Storage : Store at 2–8°C in airtight containers under nitrogen ( ) .

- Waste disposal : Neutralize acidic residues with bicarbonate before disposal .

Advanced: How can computational modeling guide the optimization of this compound?

- Docking studies : Use AutoDock Vina to predict binding poses with TLR3 ( ) or bacterial topoisomerases .

- MD simulations : Assess conformational stability of the purine-amino acid linkage over 100-ns trajectories .

- ADMET prediction : Tools like SwissADME evaluate logP (target <3), CYP450 inhibition, and hERG liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.